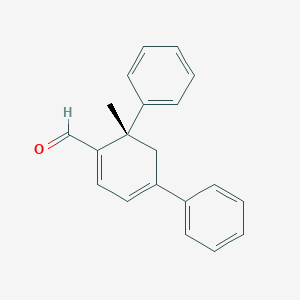![molecular formula C20H15BrN2O2S B14190583 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a pyrrolopyridine core with a bromine atom at the 4-position, a phenyl group at the 2-position, and a sulfonyl group attached to a 4-methylphenyl group at the 1-position.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions. One common synthetic route includes the formation of the pyrrolopyridine core followed by the introduction of substituents at specific positions. For instance, the bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation at the 1-position can be carried out using sulfonyl chlorides in the presence of a base such as triethylamine. The phenyl group at the 2-position can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The phenyl group at the 2-position can participate in cross-coupling reactions with various aryl halides or boronic acids using palladium catalysts.
Scientific Research Applications
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Some derivatives have shown potential as therapeutic agents for treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Mechanism of Action
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is often attributed to their ability to interact with specific molecular targets and pathways. For example, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active site of these enzymes, the compounds can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- can be compared with other pyrrolopyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]: This compound has a chlorine atom at the 5-position, which may alter its biological activity and chemical reactivity.
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: The presence of an iodine atom at the 2-position can influence the compound’s reactivity in coupling reactions.
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: The chlorine atom at the 6-position and the phenylsulfonyl group at the 1-position may affect the compound’s pharmacological properties.
These comparisons highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C20H15BrN2O2S |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonyl-2-phenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H15BrN2O2S/c1-14-7-9-16(10-8-14)26(24,25)23-19(15-5-3-2-4-6-15)13-17-18(21)11-12-22-20(17)23/h2-13H,1H3 |
InChI Key |
QBYSZLAZHGTNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)

![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)

![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)






![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)
